(4,4-Difluorocyclohexyl)hydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,4-difluorocyclohexyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)3-1-5(10-9)2-4-6/h5,10H,1-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKJNUMYKJUOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NN)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches to (4,4-Difluorocyclohexyl)hydrazine
The preparation of this compound can be achieved through several synthetic routes, primarily starting from readily available fluorinated cyclohexane (B81311) precursors.
The most common precursors for the synthesis of this compound are 4,4-difluorocyclohexanone (B151909) and 4,4-difluorocyclohexanol (B1296533). The geminal difluoro substitution at the 4-position of the cyclohexane ring simplifies stereochemical considerations, as it eliminates the possibility of cis/trans isomerism at this position relative to other substituents on the ring. The cyclohexane ring itself will adopt a chair conformation, and the primary stereochemical aspect to consider is the axial or equatorial position of the hydrazine (B178648) group, which can interconvert via ring flipping.
One established method involves the reductive amination of 4,4-difluorocyclohexanone. googleapis.com In this approach, the ketone is first reacted with a protected hydrazine, such as tert-butyl hydrazinecarboxylate, to form a hydrazone intermediate. Subsequent reduction of the C=N bond yields the protected hydrazine. googleapis.com
An alternative route utilizes 4,4-difluorocyclohexanol as the starting material. This alcohol can be converted to the corresponding hydrazine derivative through a Mitsunobu reaction, which allows for the substitution of the hydroxyl group with a hydrazine equivalent under mild conditions. justia.com
For laboratory-scale synthesis, optimized and scalable procedures have been developed, particularly within the context of pharmaceutical research.
Reductive Amination Pathway: A robust method starts with 4,4-difluorocyclohexanone and tert-butyl hydrazinecarboxylate. The reaction is facilitated by the presence of zinc chloride and acetic acid in methanol, with sodium cyanoborohydride acting as the reducing agent. The resulting tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate is then deprotected using hydrochloric acid in dioxane to yield this compound as its dihydrochloride (B599025) salt. googleapis.com
Mitsunobu Reaction Pathway: Another efficient synthesis begins with 4,4-difluorocyclohexanol. It is subjected to a Mitsunobu reaction with triphenylphosphine (B44618) and di-tert-butyl azodicarboxylate to introduce the protected hydrazine moiety. The intermediate is then deprotected with hydrochloric acid in dioxane to afford this compound hydrochloride. justia.com This method is advantageous as it often proceeds with high inversion of stereochemistry if a chiral center were present, though this is not a factor for the symmetrical starting material.
Table 1: Comparison of Synthetic Pathways to this compound
| Parameter | Reductive Amination Pathway | Mitsunobu Reaction Pathway |
|---|---|---|
| Precursor | 4,4-Difluorocyclohexanone | 4,4-Difluorocyclohexanol |
| Key Reagents | tert-Butyl hydrazinecarboxylate, NaBH₃CN, ZnCl₂, HCl | Triphenylphosphine, Di-tert-butyl azodicarboxylate, HCl |
| Intermediate | tert-Butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate | Di-tert-butyl 1-(4,4-difluorocyclohexyl)hydrazine-1,2-dicarboxylate |
| Final Product Form | Dihydrochloride salt | Hydrochloride salt |
| Scalability | Readily scalable in a laboratory setting. | Scalable, but can be limited by the cost of reagents and purification from byproducts. |
Derivatization Strategies and Functional Group Transformations
The presence of the reactive hydrazine group makes this compound a valuable starting point for the synthesis of a wide range of more complex molecules.
This compound readily undergoes condensation reactions with carbonyl compounds to form hydrazones. These hydrazones are key intermediates for the construction of various heterocyclic systems. A prominent application is in the synthesis of pyrazole (B372694) derivatives, which are prevalent in many biologically active compounds.
For instance, the reaction of this compound with (ethoxymethylene)malononitrile, a 1,3-dicarbonyl equivalent, leads to the formation of 5-amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile. justia.com This pyrazole can be further elaborated, for example, by hydrolysis of the nitrile to an amide, which is then cyclized with an appropriate partner to form pyrazolo[3,4-d]pyrimidinones, a class of compounds investigated as PDE9 inhibitors. justia.com
In another example, this compound is reacted with 1-(2,4-dichloropyrimidin-5-yl)ethanone (B1320831) in the presence of a base like diisopropylethylamine (DIPEA). This sequence leads to the formation of 6-chloro-1-(4,4-difluorocyclohexyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for DNA-dependent protein kinase inhibitors. google.com
Table 2: Examples of Heterocyclic Systems Derived from this compound
| Reactant | Resulting Heterocycle | Class of Compound | Reference |
|---|---|---|---|
| (Ethoxymethylene)malononitrile | 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile | Pyrazole | justia.com |
| 1-(2,4-Dichloropyrimidin-5-yl)ethanone | 6-Chloro-1-(4,4-difluorocyclohexyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine | google.com |
| Intermediate 20 (from patent) | 5-{[2,6-Difluoro-4-(3-hydroxypropyl)phenoxy]methyl}-1-(4,4-difluorocyclohexyl)-3-methyl-1H-pyrazole-4-carbonitrile | Substituted Pyrazole | google.com |
The hydrazine functional group is susceptible to both oxidation and reduction. While specific studies on this compound are not prevalent in the literature, its reactivity can be inferred from general principles of hydrazine chemistry.
Oxidation: Mild oxidizing agents can convert the hydrazine to a diazene (B1210634) (diimide), a reactive species that can undergo further transformations or decompose to release nitrogen gas and form the corresponding alkane. Stronger oxidation can lead to cleavage of the nitrogen-nitrogen bond. Recent studies on the oxidation of hydrazide derivatives using oxoammonium salts like Bobbitt's salt show efficient conversion to aryl diazenes, suggesting a similar transformation could be possible for alkyl hydrazines. acs.org
Reduction: The reductive cleavage of the N-N bond in hydrazines to form the corresponding amine is a known transformation, though it often requires potent reducing agents or specific catalytic conditions. For this compound, this would yield 4,4-difluorocyclohexylamine.
The nitrogen atoms of the hydrazine moiety are nucleophilic and can participate in various C-N bond-forming reactions.
Acylation and Sulfonylation: Reaction with acylating or sulfonylating agents would readily produce the corresponding hydrazides or sulfonohydrazides. These derivatives are often more stable and can serve as intermediates for further functionalization.
Buchwald-Hartwig Amination: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming bonds between nitrogen nucleophiles and aryl or heteroaryl halides. wikipedia.orgorganic-chemistry.orgrsc.org While direct coupling of hydrazine itself can be challenging due to its reducing nature, protocols using protected hydrazines or specialized ligand systems have been developed. galchimia.com It is expected that this compound or its protected forms could be coupled with various aryl halides to generate N-aryl-N'-(4,4-difluorocyclohexyl)hydrazine derivatives, which are precursors to other complex structures.
Cyclization Reactions: As demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidines, intramolecular or intermolecular cyclization reactions are a cornerstone of the utility of this compound. google.com By reacting it with precursors containing multiple electrophilic sites, a diverse range of nitrogen-containing heterocyclic rings can be constructed, with the 4,4-difluorocyclohexyl group providing a lipophilic and metabolically stable anchor.
Electrocatalytic Methodologies for Hydrazine Derivatives
The synthesis of hydrazine derivatives has traditionally relied on methods that can involve harsh reagents and conditions. However, the field of electrochemistry offers a more sustainable and controlled approach to the formation of N-N bonds. Electrocatalytic methods for the synthesis of hydrazine derivatives are gaining prominence due to their potential for high efficiency and selectivity under mild conditions. nih.govosti.govnih.gov
One of the primary challenges in hydrazine synthesis is the selective oxidation of ammonia (B1221849) or its surrogates to form the desired hydrazine, while avoiding over-oxidation to dinitrogen. nih.govresearchgate.net Electrocatalytic systems provide a means to finely tune the reaction potential, thereby minimizing unwanted side reactions. Recent advancements have focused on the oxidative coupling of ammonia surrogates, such as benzophenone (B1666685) imine, which can be electrochemically converted to the corresponding azine. Subsequent hydrolysis of the azine yields hydrazine and regenerates the ketone, completing the catalytic cycle. nih.govosti.govnih.gov Three distinct electrochemical strategies have been explored for this N-N coupling:
A proton-coupled electron-transfer process facilitated by a phosphate (B84403) base. nih.govnih.gov
An iodine-mediated reaction that proceeds through an N-I bond intermediate. nih.govnih.gov
A copper-catalyzed N-N coupling process. nih.govnih.gov
While direct electrocatalytic synthesis of this compound has not been extensively detailed in the literature, these general methodologies provide a strong foundation for its potential synthesis. The presence of the electron-withdrawing fluorine atoms on the cyclohexane ring may influence the electronic properties of the precursor ketone or imine, potentially impacting the efficiency and conditions of the electrocatalytic coupling. Further research is warranted to adapt these promising electrocatalytic techniques for the specific synthesis of this and other fluorinated hydrazine derivatives.
Novel Synthetic Routes Incorporating the 4,4-Difluorocyclohexyl Moiety
The 4,4-difluorocyclohexyl group is a valuable pharmacophore in medicinal chemistry. Its introduction into molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. bohrium.comresearchgate.net Consequently, the development of synthetic routes to incorporate this moiety into more complex structures is of great interest.
Integration into Complex Molecular Architectures via Amidation and Other Linkages
This compound serves as a key building block for introducing the 4,4-difluorocyclohexyl moiety into larger molecules. The hydrazine functionality is a versatile handle for a variety of chemical transformations, most notably amidation reactions.
Amidation of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or esters, leads to the formation of the corresponding N-(4,4-difluorocyclohexyl)hydrazides. These hydrazides are important intermediates in their own right and can be further functionalized. The reaction of hydrazines with amides, a process known as transamidation, can also be employed to form acyl hydrazides. researchgate.net This reaction can be facilitated under various conditions, including at room temperature with activated amides. researchgate.net
The resulting hydrazide linkage is a common feature in many biologically active compounds. The development of efficient and selective amidation protocols is therefore crucial for the synthesis of new drug candidates. The table below summarizes various amidation strategies that could be applied to this compound.
| Reactant | Coupling Reagent/Conditions | Product | Potential Advantages |
| Carboxylic Acid | Carbodiimides (e.g., DCC, EDC) | N-Acyl-(4,4-difluorocyclohexyl)hydrazide | Mild conditions, good yields |
| Acyl Chloride | Base (e.g., Triethylamine, Pyridine) | N-Acyl-(4,4-difluorocyclohexyl)hydrazide | High reactivity |
| Ester | Heating, sometimes with a catalyst | N-Acyl-(4,4-difluorocyclohexyl)hydrazide | Atom economical |
| Amide (Transamidation) | N-activation (e.g., N-Boc, N-tosyl) | N-Acyl-(4,4-difluorocyclohexyl)hydrazide | Room temperature reaction researchgate.net |
Beyond amidation, the hydrazine moiety can participate in other important chemical transformations, such as the formation of hydrazones through condensation with aldehydes and ketones. mdpi.com These reactions provide a diverse set of tools for integrating the 4,4-difluorocyclohexyl group into a wide array of molecular scaffolds.
Development of Fluoro-containing Building Blocks for Drug Discovery
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netnih.gov Fluorinated building blocks, such as those containing the 4,4-difluorocyclohexyl moiety, are therefore highly sought after. bohrium.comtandfonline.com The synthesis of these building blocks is a critical first step in the drug discovery process.
The synthesis of 4,4-difluorocyclohexane derivatives often starts from a corresponding cyclohexanone. For instance, 4-fluorocyclohexanone (B1313779) can be synthesized from 1,4-cyclohexanedione (B43130) monoethylene ketal. google.com Further fluorination or functionalization can then lead to the desired 4,4-difluorocyclohexyl precursor. The introduction of fluorine can be achieved through various methods, including nucleophilic fluorination. nih.gov
Once synthesized, these building blocks can be used to create libraries of compounds for screening against various biological targets. The 4,4-difluorocyclohexyl group is often used as a bioisosteric replacement for other groups to improve drug-like properties. researchgate.net The table below highlights some key fluorinated building blocks and their potential applications.
| Building Block | CAS Number | Potential Application |
| This compound hydrochloride | 1548590-10-8 sigmaaldrich.com | Introduction of the 4,4-difluorocyclohexyl moiety via hydrazone or hydrazide formation. |
| 4-Fluorocyclohexanone | Not specified | Precursor for the synthesis of various 4-fluorocyclohexyl derivatives. google.com |
| N-(4-chlorophenyl)-4-hydrazino-4-oxobutanamide | Not specified | Example of a more complex building block incorporating a hydrazine functionality. chemdiv.com |
The development of robust and scalable synthetic routes to these and other fluoro-containing building blocks is essential for advancing the field of drug discovery and bringing new and improved medicines to patients. tandfonline.comnih.gov
Mechanistic Investigations of 4,4 Difluorocyclohexyl Hydrazine and Its Derivatives
Reaction Kinetics and Thermodynamic Analyses of Hydrazine (B178648) Reactions
The reactivity of hydrazines is centered on the nucleophilicity of the nitrogen atoms. The rate of reactions, such as those with electrophiles, is highly dependent on the electronic and steric environment of the hydrazine moiety.
Reaction Kinetics:
The kinetics of reactions involving substituted hydrazines have been studied to understand their nucleophilic character. For instance, the oxidation of various alkyl-substituted hydrazines by hexachloroiridate(IV) follows second-order kinetics, with the rate being dependent on the pH and the concentration of the hydrazine. researchgate.net Monoalkyl substitution on hydrazine has been shown to significantly enhance reactivity, a factor that does not always correlate directly with the pKa values of the hydrazines. researchgate.net In the case of (4,4-Difluorocyclohexyl)hydrazine, the difluorocyclohexyl group acts as an alkyl substituent, suggesting a potentially enhanced reactivity compared to hydrazine itself.
Kinetic studies on the reactions of various hydrazines with benzhydrylium ions have shown that while methyl groups increase the reactivity of the α-nitrogen, they decrease the reactivity of the β-nitrogen. acs.orgresearchgate.net In acetonitrile (B52724) and water, hydrazine exhibits a reactivity similar to methylamine. acs.orgnih.gov This suggests that the substitution of a hydrogen atom in ammonia (B1221849) with a methyl group has a greater impact on nucleophilicity than the introduction of an amino group. acs.orgnih.gov
The rate of hydrazone formation, a common reaction of hydrazines, is influenced by the structure of both the hydrazine and the carbonyl compound. nih.gov Studies have shown a wide variation in reaction rates depending on the hydrazine's structure. nih.gov For example, hydrazines with neighboring acid/base groups can exhibit accelerated reaction rates at neutral pH. nih.govnih.gov While the (4,4-difluorocyclohexyl) group does not have such a feature, its electronic and steric profile will be a key determinant of the reaction kinetics.
Thermodynamic Analyses:
Thermodynamic data for hydrazine and its derivatives are crucial for understanding the energy changes associated with their reactions. The enthalpy of formation (ΔfH°298) in the gas phase for hydrazine (NH₂NH₂) has been estimated through quantum chemical calculations to be around 97.0 ± 3.0 kJ/mol. nih.govacs.orgresearchgate.net A new value based on all available experimental and theoretical data suggests a gas-phase enthalpy of formation of 97.41 kJ/mol at 298.15 K. researchgate.net
A comparative table of estimated thermodynamic data for hydrazine and related compounds is presented below. The values for this compound are hypothetical and based on expected trends.
| Compound | Gas-Phase Enthalpy of Formation (ΔfH°298, kJ/mol) | Boiling Point (°C) |
| Hydrazine | 97.41 researchgate.net | 114 |
| Methylhydrazine | ~90-100 (estimated) | 87.5 |
| This compound | Not available (estimated to be slightly lower than analogous non-fluorinated cyclohexylhydrazine (B1595531) due to the stabilizing effect of fluorine) | Not available |
Elucidation of Reaction Mechanisms in Derivatization Pathways
The derivatization of this compound primarily involves reactions at the nucleophilic nitrogen atoms. A key and well-studied reaction is the formation of hydrazones with aldehydes and ketones.
The mechanism of hydrazone formation is an acid-catalyzed nucleophilic addition-elimination reaction. nih.gov The general steps are as follows:
Protonation of the Carbonyl Oxygen: In an acidic medium, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate (a carbinolamine). quimicaorganica.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water).
Dehydration: The intermediate loses a molecule of water to form a protonated hydrazone. quimicaorganica.org
Deprotonation: A base (such as water or another molecule of hydrazine) removes a proton from the nitrogen, yielding the final hydrazone product. quimicaorganica.org
The pH of the reaction medium is critical; the reaction is typically fastest around pH 4-5. nih.gov This is because there needs to be enough acid to protonate the carbonyl group but not so much that the hydrazine nucleophile is fully protonated and rendered non-nucleophilic.
Another important derivatization pathway for hydrazines is their reaction with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted hydrazines or hydrazides, respectively. The reaction with alkyl halides can lead to a mixture of products due to the potential for multiple alkylations.
The synthesis of fluorinated hydrazones has also been a subject of recent research, with methods involving transition-metal-catalyzed C-H activation being developed. nih.gov While these methods are generally applied to aryl hydrazones, they highlight the ongoing interest in creating new fluorinated hydrazine derivatives.
Intramolecular and Intermolecular Interactions Impacting Reactivity
The reactivity of this compound is significantly influenced by both intramolecular and intermolecular interactions, with the fluorine atoms playing a pivotal role.
Intramolecular Interactions:
The cyclohexane (B81311) ring exists predominantly in a chair conformation. The bulky hydrazine group will preferentially occupy an equatorial position to minimize steric strain. The two fluorine atoms are fixed at the 4-position. The strong electronegativity of fluorine leads to a significant polarization of the C-F bonds. This can have several consequences:
Electronic Effects: The electron-withdrawing nature of the fluorine atoms can influence the basicity and nucleophilicity of the hydrazine moiety through the carbon skeleton. This effect is likely to be modest given the distance between the fluorine atoms and the hydrazine group.
Hydrogen Bonding: While less common for covalently bound fluorine, intramolecular hydrogen bonding between a hydrogen on the hydrazine group and a fluorine atom is a possibility that could influence the conformation and reactivity of the molecule. nih.gov The existence of NH···F hydrogen bonds has been demonstrated in other fluorinated organic molecules, particularly where the geometry is favorable. ucla.eduescholarship.org In the chair conformation of this compound, the distance between the hydrazine protons and the fluorine atoms might allow for weak interactions.
Intermolecular Interactions:
In the condensed phase, intermolecular hydrogen bonding will be a dominant force. The NH₂ group of the hydrazine can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular associations. The fluorine atoms can also participate in weaker hydrogen bonding as acceptors. These interactions will affect the physical properties of the compound, such as its boiling point and solubility.
A summary of the key interactions is provided in the table below.
| Interaction Type | Description | Potential Impact on Reactivity |
| Intramolecular | ||
| Inductive Effect | Electron-withdrawing effect of fluorine atoms. | May slightly decrease the nucleophilicity of the hydrazine. |
| Conformational Bias | Equatorial preference of the hydrazine group. | Influences the steric accessibility of the nucleophilic nitrogens. |
| Intramolecular H-Bonding | Potential for weak NH···F hydrogen bonds. | Could stabilize certain conformations and affect the availability of the NH protons for reaction. |
| Intermolecular | ||
| Hydrogen Bonding | Strong NH···N hydrogen bonds between molecules. | Affects physical properties and solvation, which in turn influences reaction rates. |
| Steric Hindrance | The bulky difluorocyclohexyl group can impede the approach of reactants. | May decrease reaction rates with sterically demanding electrophiles. |
Advanced Applications of 4,4 Difluorocyclohexyl Hydrazine in Chemical Biology and Medicinal Chemistry Research
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties. The (4,4-difluorocyclohexyl) motif, accessible from its hydrazine (B178648) precursor, serves as a valuable building block for creating sophisticated bioactive compounds. This article explores the application of this specific chemical entity in the design and synthesis of molecules targeting key proteins in pathology and infectious disease.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and various reactivity descriptors.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) has become a standard method for predicting the molecular properties of organic compounds due to its balance of accuracy and computational cost. nih.govwikipedia.org For (4,4-Difluorocyclohexyl)hydrazine, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. The substitution of two fluorine atoms on the cyclohexane (B81311) ring significantly influences the electron density distribution. researchgate.net Fluorine's high electronegativity leads to a polarization of the C-F bonds, which in turn can affect the properties of the entire molecule, including the reactivity of the hydrazine (B178648) moiety. nih.gov
DFT studies on related fluorinated cyclohexanes have shown that the introduction of fluorine atoms can alter bond lengths and angles within the cyclohexane ring. researchgate.net For this compound, one would expect the C-F bond lengths to be around 1.39-1.41 Å and the C-C-F bond angles to be slightly larger than the standard tetrahedral angle due to steric and electronic repulsion. The impact of this gem-difluoro substitution on the electronic environment of the hydrazine group is of particular interest, as it can modulate its basicity and nucleophilicity.
Table 1: Illustrative DFT-Calculated Properties of this compound
| Property | Predicted Value |
| Dipole Moment | ~2.5 - 3.5 D |
| C-F Bond Length | ~1.40 Å |
| C-N Bond Length | ~1.46 Å |
| N-N Bond Length | ~1.45 Å |
Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar organic molecules.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the hydrazine moiety, specifically the lone pair electrons of the terminal nitrogen atom. The LUMO, on the other hand, is likely to be distributed over the cyclohexane ring, influenced by the electron-withdrawing fluorine atoms. The energy of the HOMO and the HOMO-LUMO gap are key determinants of the molecule's behavior in chemical reactions and its potential as a ligand in coordination chemistry. Studies on similar hydrazine derivatives have shown that modifications to the molecular structure can significantly tune these frontier orbital energies. researchgate.netmdpi.com
Table 2: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -8.5 to -9.5 |
| LUMO Energy | 1.0 to 2.0 |
| HOMO-LUMO Gap | 9.5 to 11.5 |
Note: These are hypothetical values for illustrative purposes, based on general trends for similar organic molecules.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These methods are central to computer-aided drug design.
Prediction of Ligand-Target Binding Modes and Interactions
Molecular docking simulations can be used to predict the preferred binding orientation of this compound or its derivatives within the active site of a target protein. The gem-difluoro group on the cyclohexane ring can play a significant role in these interactions. Fluorine atoms can participate in hydrogen bonds and other non-covalent interactions, which can enhance binding affinity. nih.govacs.org The hydrazine group is also a key pharmacophoric feature, capable of forming hydrogen bonds and coordinating with metal ions in metalloenzymes.
In a hypothetical docking study of a this compound derivative against a protein kinase, the hydrazine moiety could form hydrogen bonds with backbone carbonyls or acidic residues in the hinge region, a common binding motif for kinase inhibitors. The difluorocyclohexyl group could occupy a hydrophobic pocket, with the fluorine atoms potentially forming favorable interactions with specific residues.
Conformational Landscapes of this compound Derivatives
The cyclohexane ring is not planar and can adopt several conformations, with the chair form being the most stable. For substituted cyclohexanes, the substituents can be in either axial or equatorial positions. The conformational preference of the this compound moiety is critical for its interaction with biological targets. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this molecule and its derivatives. rsc.orgacs.org
MD simulations provide insight into the dynamic behavior of the molecule over time, including ring-flipping and the rotation of the hydrazine group. aip.orgarxiv.org Studies on difluorocyclohexanes have shown that the presence of fluorine atoms can influence the equilibrium between different chair conformations. researchgate.netacs.org For this compound, the interplay between the steric bulk of the hydrazine group and the electronic effects of the fluorine atoms will determine the preferred conformation. Understanding this conformational landscape is crucial for designing derivatives with optimal binding geometries.
In Silico Screening and Virtual Library Design
In silico screening and virtual library design are computational strategies used to explore a vast chemical space and identify promising lead compounds for drug discovery.
The this compound scaffold can serve as a valuable starting point for the design of virtual libraries. enamine.net By computationally enumerating a series of derivatives with different substituents on the hydrazine nitrogen or the cyclohexane ring, it is possible to generate a large and diverse set of virtual compounds. nih.gov These libraries can then be screened in silico against various biological targets.
The inclusion of the difluorocyclohexyl moiety is particularly interesting for library design, as fluorinated compounds often exhibit improved metabolic stability and binding affinity. acs.orgelsevierpure.com A virtual library based on this scaffold could be screened for activity against a range of targets, such as kinases, proteases, or G-protein coupled receptors. The results of such a screening campaign can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Application in Lead Identification and Optimization
Computational methods are instrumental in the early stages of drug discovery, from hit identification to lead optimization. semanticscholar.org For this compound, its structural features suggest potential applications as a scaffold in the design of enzyme inhibitors. The difluorinated cyclohexyl group can impart favorable properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, which are critical for a successful drug candidate. bohrium.com
A significant area where this scaffold has shown promise is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation and a validated target in oncology. nih.govnih.gov Computational techniques such as virtual screening and molecular docking have been pivotal in identifying and refining LSD1 inhibitors. nih.gov For instance, derivatives of phenelzine (B1198762) and tranylcypromine, which are hydrazine-containing compounds, have been extensively studied as LSD1 inhibitors. nih.gov
Molecular docking studies can be employed to predict the binding mode of this compound-derived compounds within the active site of a target protein like LSD1. These simulations provide insights into the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The gem-difluoro group on the cyclohexane ring can influence the molecule's conformation and engage in specific interactions with the protein, potentially leading to enhanced potency and selectivity.
The process of lead optimization involves iterative cycles of design, synthesis, and testing. semanticscholar.org Computational chemistry plays a vital role in the design phase by predicting the impact of structural modifications on binding affinity and other drug-like properties. For example, starting with a this compound-based lead compound, computational models can guide the exploration of different substituents on the hydrazine or cyclohexane ring to improve its pharmacological profile.
Below is a table showcasing typical data generated during the lead optimization phase using computational tools. The values are illustrative and based on general principles of computational drug design for enzyme inhibitors.
| Parameter | Description | Illustrative Value for a this compound Derivative |
| Binding Affinity (kcal/mol) | The predicted strength of the interaction between the ligand and the target protein. More negative values indicate stronger binding. | -9.5 |
| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom, used to assess the quality of a fragment or lead compound. | 0.35 |
| Lipophilic Ligand Efficiency (LLE) | A metric that combines potency and lipophilicity to guide lead optimization towards more drug-like candidates. | 4.5 |
| Key Interacting Residues | Amino acids in the protein's active site that form significant interactions with the ligand. | Asp555, His564, Trp751 |
Predictive Modeling for Biological Activity
Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful computational tool for forecasting the biological activity of novel compounds based on their molecular structures. rsc.org For a series of this compound derivatives, a QSAR model can be constructed to correlate their structural features with their inhibitory potency against a specific target, such as LSD1.
The first step in developing a QSAR model is the calculation of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For fluorinated compounds like this compound derivatives, specific descriptors related to the fluorine atoms, such as their electrostatic potential and the strength of the carbon-fluorine bond, can be particularly important. bohrium.com
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed biological activity. semanticscholar.org A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. rsc.org This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and evaluated.
A typical 2D-QSAR equation might take the following form:
pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the descriptors could represent properties like molecular weight, logP (lipophilicity), and specific quantum chemical parameters.
The table below presents a set of hypothetical molecular descriptors and their calculated values for this compound, which would be used in the development of a QSAR model.
| Descriptor | Description | Calculated Value for this compound |
| Molecular Weight ( g/mol ) | The sum of the atomic weights of all atoms in the molecule. | 136.16 |
| logP | A measure of the molecule's lipophilicity or hydrophobicity. | 0.85 |
| Topological Polar Surface Area (TPSA) (Ų) | The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties. | 38.1 |
| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | 2 |
| Number of Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | 4 |
| Number of Rotatable Bonds | A measure of molecular flexibility. | 1 |
These computational and theoretical chemistry studies provide invaluable insights into the properties and potential applications of this compound in drug discovery. By leveraging these in silico methods, researchers can make more informed decisions in the design and optimization of novel drug candidates, ultimately accelerating the development of new medicines.
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Methodologies for Fluorinated Hydrazines
The synthesis of fluorinated hydrazines, including (4,4-Difluorocyclohexyl)hydrazine, has been an area of active research, driven by the need for efficient and versatile methods to access these valuable building blocks. While traditional methods for preparing fluorinated hydrazones often involve the condensation of arylhydrazines with carbonyl compounds, recent advancements have focused on more direct and efficient strategies. nih.govnih.govresearchgate.net
Transition-metal catalysis has emerged as a powerful tool in this domain. For instance, palladium-catalyzed C-H difluoromethylation of aldehyde-derived hydrazones has been reported, offering high regioselectivity and functional group compatibility. nih.govresearchgate.net Another notable approach involves visible-light photoredox catalysis for the C-H activation to prepare difluorinated hydrazones. researchgate.net This method is particularly attractive due to its mild reaction conditions and the feasibility of one-pot synthesis. researchgate.net
These modern synthetic strategies hold significant promise for the synthesis of this compound and its derivatives. The development of robust and scalable synthetic routes is a critical first step towards unlocking the full therapeutic potential of this compound class.
| Synthetic Methodology | Description | Key Advantages | Reference |
| Traditional Condensation | Reaction of a hydrazine (B178648) with a carbonyl compound. | Simple and well-established. | nih.gov |
| Palladium-Catalyzed Difluoromethylation | C-H difluoromethylation of aldehyde-derived hydrazones using a palladium catalyst. | High regioselectivity and good functional group tolerance. | nih.govresearchgate.net |
| Visible-Light Photoredox Catalysis | C-H activation to prepare difluorinated hydrazones using a photocatalyst and visible light. | Mild reaction conditions, potential for one-pot synthesis. | researchgate.net |
Exploration of Uncharted Biological Targets and Therapeutic Areas for Derivatives
Derivatives of fluorinated hydrazines and hydrazones have demonstrated a wide range of biological activities, suggesting that compounds derived from this compound could be valuable therapeutic agents. Research has shown that various hydrazine derivatives possess antioxidant, anticholinesterase, and antiglycation properties. acs.orgnih.govnih.gov For example, certain fluorophenyl-based thiazoles synthesized from fluorinated hydrazines have shown promising antiglycation potential, which is relevant to the management of diabetes. acs.org
Furthermore, novel fluorine-containing chiral hydrazide-hydrazone derivatives have been synthesized and evaluated as potent antioxidant and anticholinesterase agents, with some compounds exhibiting higher activity than standard reference drugs. nih.gov The investigation of hydrazine-containing heterocycle cytochalasan derivatives has also revealed potential antiproliferative activities against various human cancer cell lines. frontiersin.org
The exploration of derivatives of this compound could uncover new biological targets and therapeutic applications. The unique structural features of this scaffold may lead to compounds with novel mechanisms of action and improved efficacy in areas such as neurodegenerative diseases, metabolic disorders, and oncology.
| Derivative Class | Biological Activity | Potential Therapeutic Area | Reference |
| Fluorophenyl-based Thiazoles | Antiglycation | Diabetes | acs.org |
| Chiral Hydrazide-Hydrazones | Antioxidant, Anticholinesterase | Oxidative Stress, Neurodegenerative Diseases | nih.gov |
| Hydrazine-containing Cytochalasans | Antiproliferative | Cancer | frontiersin.org |
| Hydrazinobenzoic Acid Derivatives | Antioxidant | Oxidative Stress-related conditions | nih.gov |
Advanced Computational Approaches in Compound Design and Optimization
The integration of advanced computational methods is crucial for accelerating the discovery and optimization of drug candidates derived from this compound. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations can provide valuable insights into the interactions between ligands and their biological targets.
For instance, molecular docking studies have been successfully employed to understand the binding modes of fluorine-containing chiral hydrazide-hydrazones with target enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov These computational predictions have been well-supported by experimental data, demonstrating the power of this approach in rational drug design. nih.gov Furthermore, ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are instrumental in the early assessment of the drug-like properties of synthesized compounds, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov
By applying these computational tools to derivatives of this compound, researchers can virtually screen large libraries of compounds, predict their biological activity, and optimize their structures to enhance potency and selectivity, thereby streamlining the drug discovery process.
| Computational Tool | Application in Drug Discovery | Reference |
| Molecular Docking | Predicts the binding orientation of a ligand to its target protein. | nih.gov |
| QSAR Analysis | Relates the chemical structure of a compound to its biological activity. | |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of biological systems. | |
| ADME-Tox Prediction | Assesses the pharmacokinetic and toxicity properties of a compound. | nih.gov |
Integration with High-Throughput Screening and Automation in Chemical Synthesis
The rapid synthesis and evaluation of large compound libraries are essential for identifying lead compounds in modern drug discovery. The integration of high-throughput screening (HTS) with automated chemical synthesis platforms offers a powerful synergy for exploring the chemical space around the this compound scaffold.
Automated flow chemistry systems enable the efficient and reproducible synthesis of compound libraries, overcoming many of the limitations of traditional batch chemistry. syrris.com These systems allow for precise control over reaction parameters and can be integrated with downstream processes, such as purification and analysis, to further streamline the workflow. syrris.com By employing automated synthesis, researchers can quickly generate a diverse set of derivatives of this compound for HTS.
The combination of a fully automated chemical inventory and a compound synthesis platform, driven by a laboratory information management system (LIMS), can significantly reduce the cycle time between compound design and biological data generation. youtube.com This integrated approach allows for the rapid iteration of the design-synthesis-test-analysis cycle, accelerating the identification of promising drug candidates for further development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (4,4-Difluorocyclohexyl)hydrazine hydrochloride, and how can purity be ensured?
- Methodology : Reflux hydrazide precursors in DMSO or ethanol under controlled conditions (e.g., 18 hours at 100°C), followed by reduced-pressure distillation and crystallization using water-ethanol mixtures. Purification via recrystallization or column chromatography is critical for achieving >95% purity, as noted in analogous hydrazine syntheses . Yield optimization (e.g., 65–71%) depends on stoichiometry, solvent choice, and cooling rates during crystallization.
Q. Which analytical techniques are most reliable for characterizing this compound derivatives?
- Methodology :
- NMR Spectroscopy : H and F NMR confirm structural integrity and fluorine substitution patterns (e.g., δ 11.40–11.07 ppm for hydrazine protons in DMSO-d) .
- HPLC : Purity validation (e.g., 97.72% for related compounds) using reverse-phase columns with UV detection .
- IR Spectroscopy : Identification of N–H and C–F stretches (e.g., 3300 cm for hydrazine N–H) .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential hydrazine toxicity. Store in airtight containers at 2–8°C. Follow GHS "Warning" guidelines, including emergency eye washes and neutralization of spills with 0.1 M HCl .
Advanced Research Questions
Q. How does the 4,4-difluorocyclohexyl group enhance metabolic stability in drug design?
- Methodology : Fluorination blocks oxidative metabolism at cyclohexyl sites, as demonstrated in antiviral agents with improved half-lives. Compare metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) and correlate with LogP values to balance lipophilicity and solubility . Computational models (e.g., DFT) predict metabolic hotspots and guide fluorination strategies .
Q. What computational insights exist for this compound’s role in catalytic reactions?
- Methodology : Density functional theory (DFT) studies reveal that bicyclic hydrazines lower activation barriers in cycloreversion steps. For example, [2.2.2]-bicyclic hydrazines exhibit 15–20% faster kinetics than [2.2.1] analogs. Molecular dynamics simulations can optimize steric and electronic effects of the difluorocyclohexyl group in catalysis .
Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 65% vs. 71%)?
- Methodology : Conduct sensitivity analyses varying parameters like solvent polarity (DMSO vs. ethanol), reaction time (12–24 hours), and temperature (80–120°C). Use design-of-experiments (DoE) frameworks to identify critical factors. Cross-validate purity via independent techniques (e.g., NMR vs. HPLC) to rule out analytical artifacts .
Q. What strategies assess the cytotoxic or antiviral activity of this compound derivatives?
- Methodology :
- In Vitro Assays : Screen against cancer cell lines (e.g., IC determination via MTT assays) or viral proteases (e.g., SARS-CoV-2 M inhibition) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like casein kinase 2 or hERG channels .
- Selectivity Profiling : Compare activity against off-target enzymes to minimize toxicity .
Q. Why is fluorination critical for improving the pharmacodynamic profile of hydrazine-based compounds?
- Methodology : Fluorine’s electronegativity and small atomic radius enhance binding affinity (e.g., via C–F⋯H–N interactions) and reduce metabolic degradation. Test fluorinated vs. non-fluorinated analogs in parallel stability assays (e.g., plasma/tissue homogenates) and crystallography to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
